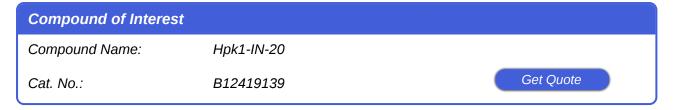


Application Notes and Protocols for Hpk1-IN-20 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

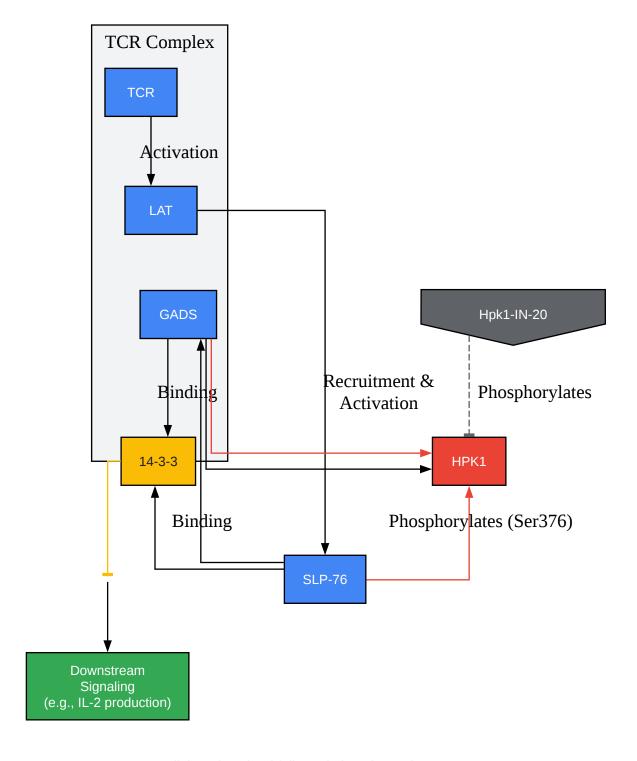
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 is a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1][2][3] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the signaling complex where it phosphorylates downstream targets, including SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) and GRB2-related adapter protein 2 (GADS). [4][5][6] This phosphorylation leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation and cytokine production.[5] Due to its role as an intracellular immune checkpoint, inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity.[1][2] [7][8]

Hpk1-IN-20 (also referred to as compound 106 in patent WO2020235902A1) is an inhibitor of HPK1.[9] These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of **Hpk1-IN-20** against HPK1.

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Upon TCR stimulation, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, leading to the attenuation of the immune response.





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Caption: HPK1-mediated negative regulation of TCR signaling.

Experimental Protocols



Several assay formats can be utilized to measure HPK1 kinase activity and the inhibitory potential of **Hpk1-IN-20**. Below are protocols for three common methods: an ADP-Glo™ Kinase Assay, a LanthaScreen® Eu Kinase Binding Assay, and a Radiometric Assay.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Materials and Reagents:

Reagent	Supplier	Catalog Number (Example)
Recombinant Human HPK1	Invitrogen	PV6357
Myelin Basic Protein (MBP)	SignalChem	M42-51N
ATP	Sigma-Aldrich	A7699
ADP-Glo™ Kinase Assay Kit	Promega	V9101
Kinase Buffer (5X)	Varies	See Composition Below
Hpk1-IN-20	Varies	N/A
384-well white assay plates	Corning	3572

Kinase Buffer (1X) Composition:

Component	Final Concentration
HEPES, pH 7.5	50 mM
MgCl ₂	10 mM
EGTA	1 mM
Brij-35	0.01%
DTT	2 mM (add fresh)

Experimental Workflow:



Caption: Workflow for the HPK1 ADP-Glo™ Kinase Assay.

Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Hpk1-IN-20 in DMSO. A typical starting concentration is 100 μM.
- Assay Plate Preparation: Add 1 μL of each Hpk1-IN-20 dilution to a 384-well plate. Include DMSO-only wells for positive (100% activity) and negative (no enzyme) controls.
- · Kinase Reaction:
 - \circ Prepare a master mix containing kinase buffer, ATP (e.g., 10 μ M), and MBP (e.g., 0.2 mg/mL).
 - Prepare the HPK1 enzyme solution in kinase buffer (e.g., 5 ng/μL).
 - Initiate the reaction by adding 5 μ L of the master mix and 5 μ L of the diluted HPK1 enzyme to each well. For the negative control, add 5 μ L of kinase buffer instead of the enzyme.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - $\circ\,$ Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each **Hpk1-IN-20** concentration relative to the controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic



curve.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled kinase tracer to the ATP pocket of HPK1.

Materials and Reagents:

Reagent	Supplier	Catalog Number (Example)
Recombinant Human HPK1 (MAP4K1)	Thermo Fisher	PV6355
LanthaScreen® Eu-anti-GST Antibody	Thermo Fisher	PV5594
Kinase Tracer 222	Thermo Fisher	PV6121
Kinase Buffer A (5X)	Thermo Fisher	PV3189
Hpk1-IN-20	Varies	N/A
384-well black assay plates	Corning	3571

Procedure:

- Compound Preparation: Prepare a serial dilution of Hpk1-IN-20 in DMSO as described for the ADP-Glo™ assay. Further dilute this series 25-fold in 1X Kinase Buffer A.[10]
- Reagent Preparation:
 - Prepare a 2X kinase/antibody mixture containing HPK1 and the Eu-anti-GST antibody in 1X Kinase Buffer A.
 - Prepare a 4X tracer solution in 1X Kinase Buffer A.[10]
- Assay Assembly:
 - Add 4 μL of the diluted Hpk1-IN-20 to the assay plate.[10]



- Add 8 μL of the 2X kinase/antibody mixture.[10]
- Add 4 μL of the 4X tracer solution.[10]
- Incubation: Incubate at room temperature for 60 minutes, protected from light.[10]
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value of Hpk1-IN-20.

Radiometric Assay ([33P]-ATP)

This traditional method measures the incorporation of radiolabeled phosphate from [33P]-ATP into a substrate like MBP.

Materials and Reagents:

Supplier Catalog Number (Exa		
SignalChem	M23-11G	
SignalChem	M42-51N	
PerkinElmer	NEG602K	
Varies	See Composition Below	
Varies	N/A	
Whatman	3698-915	
Fisher Scientific	A260-500	
	SignalChem SignalChem PerkinElmer Varies Varies Whatman	

Kinase Assay Buffer (1X) Composition:



Component	Final Concentration
MOPS, pH 7.2	25 mM
β-glycerol-phosphate	12.5 mM
MgCl ₂	25 mM
EGTA	5 mM
EDTA	2 mM
DTT	0.25 mM (add fresh)

Procedure:

- Compound Preparation: Prepare serial dilutions of Hpk1-IN-20 in DMSO.
- Kinase Reaction:
 - In a microfuge tube, combine diluted HPK1, MBP (1 mg/mL stock), and the Hpk1-IN-20 dilution.
 - Initiate the reaction by adding the [³³P]-ATP assay cocktail (containing unlabeled ATP and [³³P]-γ-ATP). A final ATP concentration of 10 μM is a common starting point.[11]
- Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stopping the Reaction and Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the P81 papers three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [33P]-ATP.
- Data Acquisition: Measure the incorporated radioactivity by scintillation counting.
- Data Analysis: Determine the IC₅₀ value as described in the previous methods.

Data Presentation



The inhibitory activity of **Hpk1-IN-20** should be determined by generating a dose-response curve. The results can be summarized in the following table. As a specific IC₅₀ for **Hpk1-IN-20** is not publicly available, a concentration range of 0.1 nM to 100 μ M is recommended for initial screening, which is consistent with the potency of other known HPK1 inhibitors.[12]

Table 1: Inhibitory Activity of **Hpk1-IN-20** against HPK1

Assay Type	Substrate	ATP Concentrati on (μΜ)	Hpk1-IN-20 IC50 (nM)	Hill Slope	R²
ADP-Glo™	MBP	10	[Experimental Value]	[Value]	[Value]
LanthaScree n®	N/A (Binding)	N/A	[Experimental Value]	[Value]	[Value]
Radiometric	MBP	10	[Experimental Value]	[Value]	[Value]

Note: Values to be filled in based on experimental results.

Conclusion

The protocols provided here offer robust methods for the in vitro characterization of **Hpk1-IN-20** as an inhibitor of HPK1. The choice of assay will depend on available instrumentation and throughput requirements. The ADP-Glo™ assay is a non-radioactive, homogeneous method suitable for high-throughput screening. The LanthaScreen® assay provides a direct measure of compound binding to the kinase. The radiometric assay is a classic, sensitive method for measuring kinase activity. Consistent results across different assay platforms will provide strong validation of the inhibitory potential of **Hpk1-IN-20**. These studies are a critical step in the preclinical evaluation of novel HPK1 inhibitors for immuno-oncology applications.[4]

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